molecular formula C15H17ClN2O2 B11834466 Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- CAS No. 88350-49-6

Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-

Cat. No.: B11834466
CAS No.: 88350-49-6
M. Wt: 292.76 g/mol
InChI Key: KMSQREYIAMOKFY-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-: is a chemical compound with a unique structure that includes a quinoline ring substituted with a chlorine atom and an acetamide group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-hydroxyquinoline with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom on the quinoline ring can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a precursor for more complex molecules.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery.

Industry: In the industrial sector, Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to metal ions, disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the acetamide and butyl groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.

Uniqueness: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

88350-49-6

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19)

InChI Key

KMSQREYIAMOKFY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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